AG-221 (Enasidenib) AG-221 (Enasidenib) Enasidenib is a oral potent, selective, reversible inhibitor of mutant IDH2.Target: IDH2in vitro: Enasidenib is a potent and selective IDH2 inhibitor with potential anticancer activity (IDH2 = Isocitrate dehydrogenase 2). The mutations of IDH2 present in certain cancer cells result in a new ability of the enzyme to catalyze the NAPH-dependent reduction of α-ketoglutarate to R(-)-2-hydroxyglutarate (2HG). The production of 2HG is believed to contribute to the formation and progression of cancer . The inhibition of mutant IDH2 and its neoactivity is therefore a potential therapeutic treatment for cancer.in vivo: AG-221 is able to potently reduce 2HG found in the bone marrow, plasma and urine of engrafted mice. In an updated analysis of a dose-ecalation phase I trial that now includes 73 patients with advanced hematologic cancer, AG-221 was well tolerated and achieved more than 90% inhibition of its target (ie, 2-HG [2-hydroxyglutarate]) in patients with an IDH2mutation.
Brand Name: Vulcanchem
CAS No.: 1446502-11-9
VCID: VC0002992
InChI: InChI=1S/C19H17F6N7O/c1-17(2,33)9-27-15-30-14(11-4-3-5-12(29-11)18(20,21)22)31-16(32-15)28-10-6-7-26-13(8-10)19(23,24)25/h3-8,33H,9H2,1-2H3,(H2,26,27,28,30,31,32)
SMILES: CC(C)(CNC1=NC(=NC(=N1)C2=NC(=CC=C2)C(F)(F)F)NC3=CC(=NC=C3)C(F)(F)F)O
Molecular Formula: C₁₉H₁₇F₆N₇O
Molecular Weight: 473.38

AG-221 (Enasidenib)

CAS No.: 1446502-11-9

Inhibitors

VCID: VC0002992

Molecular Formula: C₁₉H₁₇F₆N₇O

Molecular Weight: 473.38

AG-221 (Enasidenib) - 1446502-11-9

CAS No. 1446502-11-9
Product Name AG-221 (Enasidenib)
Molecular Formula C₁₉H₁₇F₆N₇O
Molecular Weight 473.38
IUPAC Name 2-methyl-1-[[4-[6-(trifluoromethyl)pyridin-2-yl]-6-[[2-(trifluoromethyl)pyridin-4-yl]amino]-1,3,5-triazin-2-yl]amino]propan-2-ol
Standard InChI InChI=1S/C19H17F6N7O/c1-17(2,33)9-27-15-30-14(11-4-3-5-12(29-11)18(20,21)22)31-16(32-15)28-10-6-7-26-13(8-10)19(23,24)25/h3-8,33H,9H2,1-2H3,(H2,26,27,28,30,31,32)
Standard InChIKey DYLUUSLLRIQKOE-UHFFFAOYSA-N
SMILES CC(C)(CNC1=NC(=NC(=N1)C2=NC(=CC=C2)C(F)(F)F)NC3=CC(=NC=C3)C(F)(F)F)O
Appearance Solid powder
Description Enasidenib is a oral potent, selective, reversible inhibitor of mutant IDH2.Target: IDH2in vitro: Enasidenib is a potent and selective IDH2 inhibitor with potential anticancer activity (IDH2 = Isocitrate dehydrogenase 2). The mutations of IDH2 present in certain cancer cells result in a new ability of the enzyme to catalyze the NAPH-dependent reduction of α-ketoglutarate to R(-)-2-hydroxyglutarate (2HG). The production of 2HG is believed to contribute to the formation and progression of cancer . The inhibition of mutant IDH2 and its neoactivity is therefore a potential therapeutic treatment for cancer.in vivo: AG-221 is able to potently reduce 2HG found in the bone marrow, plasma and urine of engrafted mice. In an updated analysis of a dose-ecalation phase I trial that now includes 73 patients with advanced hematologic cancer, AG-221 was well tolerated and achieved more than 90% inhibition of its target (ie, 2-HG [2-hydroxyglutarate]) in patients with an IDH2mutation.
Synonyms 2-methyl-1-((4-(6-(trifluoromethyl)pyridin-2-yl)-6-((2-(trifluoromethyl)pyridin-4-yl)amino)-1,3,5-triazin-2-yl)amino)propan-2-ol
Reference [1]. Stein EM, et al: AG-221, an oral, selective, first-in-class, potent inhibitor of the IDH2 mutant metabolic enzyme, induces durable remissions in a phase I study in patients withIDH2 mutation positive advanced hematologic malignancies. 2014 ASH Annual Meeting. Abstract 115. Presented December 7, 2014.
PubChem Compound 89683805
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator